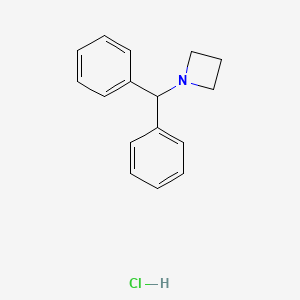

1-Benzhydrylazetidine hydrochloride

Description

BenchChem offers high-quality 1-Benzhydrylazetidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzhydrylazetidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C16H18ClN |

|---|---|

Molecular Weight |

259.77 g/mol |

IUPAC Name |

1-benzhydrylazetidine;hydrochloride |

InChI |

InChI=1S/C16H17N.ClH/c1-3-8-14(9-4-1)16(17-12-7-13-17)15-10-5-2-6-11-15;/h1-6,8-11,16H,7,12-13H2;1H |

InChI Key |

KWAWVQKITYLCKY-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Stability of 1-Benzhydrylazetidine Hydrochloride

Introduction

1-Benzhydrylazetidine hydrochloride is a versatile heterocyclic compound that serves as a crucial building block in modern medicinal chemistry and drug development. Its rigid four-membered azetidine core, combined with the bulky benzhydryl group, provides a unique three-dimensional scaffold that is instrumental in the synthesis of novel therapeutic agents. This structure is particularly valuable in the development of compounds targeting the central nervous system.[1] The hydrochloride salt form generally enhances the compound's solubility and stability, making it more amenable to pharmaceutical formulation and handling.

This guide offers a comprehensive exploration of the chemical properties and stability profile of 1-Benzhydrylazetidine hydrochloride. As Senior Application Scientist, the insights presented herein are synthesized from established chemical principles and field-proven methodologies. The objective is to provide researchers, scientists, and drug development professionals with the technical knowledge required to effectively handle, analyze, and formulate this important chemical entity, ensuring the integrity and reproducibility of their research.

Physicochemical Characterization

A thorough understanding of the fundamental physicochemical properties of a compound is the bedrock of its successful application in research and development. The properties of 1-Benzhydrylazetidine hydrochloride and its related structures are summarized below. It is important to note that specific data for the parent compound is limited, and thus data for closely related analogues are provided for context.

Table 1: Key Physicochemical Properties

| Property | Value | Source Compound |

|---|---|---|

| Molecular Formula | C₁₆H₁₇N·HCl | 1-Benzhydryl-3-azetidinol hydrochloride |

| Molecular Weight | 275.78 g/mol | 1-Benzhydryl-3-azetidinol hydrochloride[1] |

| CAS Number | 90604-02-7 | 1-Benzhydryl-3-azetidinol hydrochloride[1] |

| Appearance | White crystalline solid | 1-Benzhydryl-3-azetidinol hydrochloride[1] |

| Melting Point | 170-176 °C | 1-Benzhydryl-3-azetidinol hydrochloride[1] |

| Purity | ≥ 98% (HPLC) | 1-Benzhydryl-3-azetidinol hydrochloride[1] |

| Solubility | Soluble in water, methanol. | General knowledge for hydrochloride salts |

The benzhydryl moiety imparts significant lipophilicity to the molecule, a characteristic often sought in drug candidates to enhance membrane permeability.[2] Conversely, the hydrochloride salt ensures aqueous solubility, a critical factor for both in-vitro assays and potential formulation development.

Chemical Stability Profile

The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that influences its safety, efficacy, and shelf-life. Forced degradation studies are essential to identify potential degradation pathways and develop stability-indicating analytical methods, as mandated by ICH guidelines.[3][4]

Hydrolytic Stability

Hydrolysis is a common degradation pathway for many pharmaceutical compounds.[4] For 1-Benzhydrylazetidine hydrochloride, the strained azetidine ring could be susceptible to nucleophilic attack by water, particularly under harsh acidic or alkaline conditions, potentially leading to ring-opening.

-

Acidic Conditions: In strong acidic media (e.g., 0.1 N HCl), refluxing could promote hydrolysis, potentially cleaving the benzhydryl group or opening the azetidine ring.[4]

-

Neutral Conditions: The compound is expected to be relatively stable in neutral aqueous solutions at ambient temperature.

-

Alkaline Conditions: In alkaline conditions (e.g., 0.1 N NaOH), the free base form is generated, which may be susceptible to different degradation pathways. Strong basic conditions and heat could also promote ring-opening or other rearrangements.

Oxidative Stability

Oxidative degradation, typically investigated using hydrogen peroxide (H₂O₂), can be a significant stability concern. The tertiary amine within the azetidine ring and the benzylic carbon of the benzhydryl group are potential sites for oxidation. Oxidation of the tertiary amine could lead to the formation of an N-oxide, a common metabolic and degradation pathway for such compounds.

Photostability

Compounds containing benzhydryl groups can be sensitive to light. Exposure to UV or visible light may induce photochemical reactions, leading to the formation of degradation products. Photostability studies, exposing the solid material and solutions to light as per ICH Q1B guidelines, are crucial to determine the need for light-protective packaging. Studies on related compounds have shown significant degradation under UV/VIS irradiation.[5]

Thermal Stability

Thermal degradation is assessed by exposing the solid compound to elevated temperatures. While many hydrochloride salts are thermally stable, high temperatures can provide the energy needed to overcome activation barriers for decomposition reactions. The expected melting point range of 170-176 °C for the related 3-hydroxy analogue suggests good thermal stability under typical storage conditions.[1]

Proposed Degradation Pathway

Based on the chemical structure, a plausible primary degradation pathway under hydrolytic and oxidative stress is proposed. The most likely points of failure are the C-N bonds within the strained azetidine ring and the benzylic C-N bond.

Caption: Proposed degradation pathways for 1-Benzhydrylazetidine HCl.

Analytical Methodologies for Characterization and Stability Testing

Robust analytical methods are required to assess the purity, identity, and stability of 1-Benzhydrylazetidine hydrochloride. A combination of chromatographic and spectroscopic techniques is typically employed.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the workhorse technique for purity assessment and quantification. A stability-indicating HPLC method must be capable of separating the parent peak from all potential degradation products and process-related impurities.[4]

-

Typical HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the benzhydryl chromophore (typically around 220-260 nm).

-

Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for identifying unknown degradation products formed during stability studies.[6] The mass spectrometer provides molecular weight information, which is crucial for structural elucidation.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized compound and to definitively identify the structure of isolated degradation products.

-

Mass Spectrometry (MS): Provides accurate mass measurements, aiding in the confirmation of molecular formulas for both the parent compound and its impurities.[7]

-

Infrared (IR) Spectroscopy: Can be used to confirm the presence of key functional groups within the molecule.

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is paramount to ensure user safety and maintain the integrity of the compound.

Safety and Handling

Based on safety data for azetidine derivatives, 1-Benzhydrylazetidine hydrochloride should be handled with care.[8][9]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[10][11]

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[8][9]

-

First Aid:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[10]

-

Skin Contact: Wash off with soap and plenty of water. If irritation occurs, seek medical advice.[8]

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[10]

-

Storage Conditions

To ensure long-term stability, the following storage conditions are recommended:

-

Temperature: Store in a cool, refrigerated environment (0-8°C is often recommended for related compounds).[1][12]

-

Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to protect against oxidation.

-

Container: Keep the container tightly closed in a dry place to prevent moisture absorption.[8][9]

-

Light: Protect from light to prevent photodegradation.

Experimental Protocol: Forced Degradation in Acidic Conditions

This section provides a representative protocol for conducting a forced degradation study, which is a self-validating system for assessing the stability-indicating nature of an analytical method.

Workflow Diagram

Caption: Workflow for an acidic forced degradation study.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of 1-Benzhydrylazetidine hydrochloride into a 10 mL volumetric flask.

-

Dissolve and dilute to volume with a suitable organic solvent like methanol to create a 1 mg/mL stock solution.

-

-

Stress Application:

-

Transfer 1 mL of the stock solution into a round-bottom flask.

-

Add 9 mL of 0.1 N hydrochloric acid.

-

Place the flask in a heating mantle equipped with a condenser and reflux at 60°C.[4]

-

Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

-

-

Quenching and Analysis:

-

Immediately cool the withdrawn aliquot in an ice bath.

-

Carefully neutralize the sample with an equivalent amount of 0.1 N sodium hydroxide.

-

Dilute the neutralized sample with the HPLC mobile phase to a final concentration of approximately 0.1 mg/mL.

-

Inject the sample into the HPLC system for analysis.

-

-

Data Evaluation:

-

Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

-

Calculate the percentage of degradation at each time point.

-

Ensure peak purity of the parent compound peak using a photodiode array (PDA) detector to validate the stability-indicating nature of the method.

-

References

- ICH Harmonised Tripartite Guideline, Q1A(R2): Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.

- AM-2092 - Safety D

- 1-(Diphenylmethyl)

- Azetidine Hydrochloride - Safety D

- 1-Benzhydryl-3-azetidinone - Safety D

- 1-benzhydrylazetidin-3-ol Hydrochloride, PubChem, National Center for Biotechnology Inform

- 1-Benzhydrylazetidin-3-ol SDS, ECHEMI.

- 1-Benzhydrylazetidine-3-carboxylic acid - Safety Data Sheet, BLD Pharm

- 1-benzhydrylazetidine, ChemSynthesis.

- 1-Benzhydrylazetidine-3-carboxylic acid - Chem-Impex, Chem-Impex Intern

- 1-Benzhydrylazetidine-3-carboxylic acid, Sigma-Aldrich.

- A Comparative Guide to LC-MS Methods for the Analysis of 1-Naphthylhydrazine Hydrochloride Reaction Products, Benchchem.

- Development of forced degradation and stability indicating studies for drug substance and drug product, International Journal of Research in Pharmacology & Pharmacotherapeutics.

- Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography, Waters Corpor

- Spectrophotometric methods for estimation of benidipine Hydrochloride from Tablets, Indian Journal of Pharmaceutical Sciences.

- Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways, Advances in Pharmacoepidemiology & Drug Safety.

- Overview of Analytical Methods for the Determination of H2 Receptor Blockers: A Review, Journal of Pharmaceutical Research Intern

- Stress Studies, general for stability, Scribd.

- Chemical Stability Study of H1 Antihistaminic Drugs from the First and the Second Generations, Diphenhydramine, Azelastine and Bepotastine, in Pure APIs and in the Presence of Two Excipients, Citric Acid and Polyvinyl Alcohol, Molecules.

- Analytical Methods for Determining Benzidine in Biological Samples, Toxicological Profile for Benzidine - NCBI Bookshelf.

- Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods, ResearchG

- Lifitegrast Degradation: Products and Pathways, FULIR - Full-text Institutional Repository of the Ruđer Bošković Institute.

- Stability studies of hydralazine hydrochloride orodispersible formulations, ResearchG

- Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk, PubMed.

- Chemical stability and interactions in a new antihypertensive mixture containing indapamide and dihydralazine using FT-IR, HPLC and LC-MS methods, RSC Publishing.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. ijrpp.com [ijrpp.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. fulir.irb.hr [fulir.irb.hr]

- 8. combi-blocks.com [combi-blocks.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. fishersci.com [fishersci.com]

- 11. echemi.com [echemi.com]

- 12. file.bldpharm.com [file.bldpharm.com]

A Comprehensive Technical Guide to 1-Benzhydrylazetidine Hydrochloride

Prepared by: Gemini, Senior Application Scientist

Abstract: This document provides an in-depth technical overview of 1-Benzhydrylazetidine hydrochloride, a key synthetic building block in medicinal chemistry and drug development. While many of its derivatives are commercially available and extensively documented, this guide focuses on the core unsubstituted compound. We will cover its chemical identity, a detailed multi-step synthesis protocol, expected analytical characterization data, key applications, and essential safety and handling procedures. This guide is intended for researchers, chemists, and professionals in the pharmaceutical industry who require a foundational understanding of this versatile azetidine derivative.

Chemical Identity and Physicochemical Properties

1-Benzhydrylazetidine is a secondary amine featuring a four-membered azetidine ring N-substituted with a benzhydryl (diphenylmethyl) group. The hydrochloride salt enhances its stability and modifies its solubility, making it more suitable for various laboratory applications.

It is critical to note that while numerous derivatives of this compound (e.g., with hydroxyl or keto groups on the azetidine ring) have dedicated CAS numbers, the specific CAS number for the simple 1-Benzhydrylazetidine hydrochloride is not consistently reported in major chemical databases. Therefore, data is often referenced via the free base, 1-Benzhydrylazetidine (CAS: 107128-00-7) .[1] The properties of the hydrochloride salt are derived from this base.

Table 1: Molecular Data Summary

| Property | Value | Source / Method |

|---|---|---|

| Compound Name | 1-Benzhydrylazetidine Hydrochloride | - |

| Synonym | 1-(Diphenylmethyl)azetidine Hydrochloride | - |

| CAS Number | 107128-00-7 (Free Base) | [1] |

| Molecular Formula | C₁₆H₁₈ClN | Calculated |

| Molecular Weight | 259.78 g/mol | Calculated from Free Base MW (223.32)[1] + HCl |

| Canonical SMILES | C1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl | Inferred |

| Appearance | Expected to be a white to off-white crystalline solid | General knowledge of amine hydrochlorides |

| Melting Point | 109-112 °C (Free Base) |[1] |

Synthesis and Purification Protocol

The synthesis of 1-Benzhydrylazetidine hydrochloride is typically achieved in a two-stage process: first, the N-alkylation of the azetidine ring to form the free base, followed by salt formation. The benzhydryl group is a valuable protecting group for the nitrogen atom, which can be removed under specific conditions (e.g., hydrogenolysis) in subsequent synthetic steps.

The following protocol describes a robust method starting from azetidine and bromodiphenylmethane.

Experimental Protocol: Synthesis of 1-Benzhydrylazetidine Hydrochloride

Part A: Synthesis of 1-Benzhydrylazetidine (Free Base)

-

Reagent Preparation: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add azetidine (1.0 eq), potassium carbonate (K₂CO₃, 2.5 eq) as the base, and acetonitrile (CH₃CN, ~5 mL per mmol of azetidine) as the solvent.

-

Causality: Potassium carbonate is a mild inorganic base sufficient to neutralize the HBr byproduct without promoting side reactions. Acetonitrile is an ideal polar aprotic solvent for this type of Sₙ2 reaction.

-

-

Addition of Alkylating Agent: Dissolve bromodiphenylmethane (1.1 eq) in a minimal amount of acetonitrile and add it dropwise to the stirring mixture at room temperature.

-

Causality: A slight excess of the alkylating agent ensures the complete consumption of the starting azetidine. Dropwise addition helps control any potential exotherm.

-

-

Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Extraction: Cool the reaction mixture to room temperature. Filter off the potassium salts and concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane (DCM) and wash with water (2x) and then brine (1x).

-

Causality: The aqueous work-up removes inorganic salts and water-soluble impurities.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude 1-Benzhydrylazetidine as an oil or solid.

Part B: Formation of the Hydrochloride Salt

-

Dissolution: Dissolve the crude free base from Part A in anhydrous diethyl ether (Et₂O).

-

Precipitation: Slowly bubble anhydrous hydrogen chloride (HCl) gas through the solution OR add a solution of 2M HCl in diethyl ether dropwise with vigorous stirring. A white precipitate will form immediately.

-

Causality: The lone pair on the nitrogen atom of the azetidine acts as a base, abstracting a proton from HCl to form the ammonium salt. This salt is generally insoluble in non-polar solvents like diethyl ether, causing it to precipitate.

-

-

Isolation and Drying: Collect the white solid precipitate by vacuum filtration. Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material. Dry the product under high vacuum to yield pure 1-Benzhydrylazetidine hydrochloride.

Caption: Synthesis workflow for 1-Benzhydrylazetidine hydrochloride.

Analytical Characterization

To confirm the identity and purity of the synthesized product, a combination of spectroscopic methods should be employed. The following table outlines the expected analytical data for 1-Benzhydrylazetidine hydrochloride.[2][3][4]

Table 2: Expected Spectroscopic Data

| Technique | Expected Results and Interpretation |

|---|---|

| ¹H NMR | Aromatic Protons: Multiple signals between 7.2-7.6 ppm (10H, corresponding to the two phenyl rings). Methine Proton: A singlet or triplet around 4.5-5.0 ppm (1H, for the -CH- group connecting the rings to the nitrogen). Azetidine Protons: Two multiplets in the range of 2.0-4.0 ppm (6H total). The protons adjacent to the nitrogen will be further downfield. Protons may show broadening due to the presence of the hydrochloride.[5][6] |

| ¹³C NMR | Aromatic Carbons: Multiple signals between 125-145 ppm. Methine Carbon: A signal around 70-80 ppm. Azetidine Carbons: Signals for the CH₂ groups of the azetidine ring, typically appearing between 40-60 ppm.[3][5] |

| FT-IR | N-H Stretch (Ammonium Salt): A very broad band from 2400-3000 cm⁻¹. C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹. C=C Bending: Aromatic ring stretches around 1600 cm⁻¹ and 1450 cm⁻¹. |

| Mass Spec (ESI+) | The mass spectrum will show the molecular ion for the free base (M+H)⁺ at m/z ≈ 224.33, corresponding to [C₁₆H₁₇N + H]⁺. |

Applications in Research and Development

1-Benzhydrylazetidine hydrochloride is primarily used as a synthetic intermediate and a structural scaffold in drug discovery. The azetidine ring is a desirable feature in modern medicinal chemistry, acting as a rigid, three-dimensional bioisostere for other cyclic and acyclic fragments.

-

Building Block for Complex Molecules: It serves as a precursor for more complex substituted azetidines. The benzhydryl group acts as a stable protecting group for the nitrogen atom, which can be selectively removed later in a synthetic pathway to allow for further functionalization.[7][8]

-

Pharmaceutical Scaffolding: Derivatives of 1-benzhydrylazetidine are key components in the synthesis of various biologically active compounds, including those targeting the central nervous system.[9] The rigid azetidine core helps to orient substituents in a defined three-dimensional space, which is crucial for optimizing interactions with biological targets.

-

Combinatorial Chemistry: The compound is a useful building block for creating combinatorial libraries of novel small molecules for high-throughput screening.[8][10]

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be followed. While specific toxicity data for this exact compound is scarce, data from closely related analogues like 1-benzhydrylazetidin-3-ol hydrochloride provides a strong basis for handling procedures.[11][12]

-

Hazard Identification:

-

Personal Protective Equipment (PPE):

-

Handling:

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

The compound is a hydrochloride salt and may be hygroscopic; protect from moisture.

-

Conclusion

1-Benzhydrylazetidine hydrochloride is a foundational reagent for chemists engaged in pharmaceutical research and complex organic synthesis. Its value lies in the combination of the versatile benzhydryl protecting group and the pharmaceutically relevant azetidine scaffold. Understanding its synthesis, characterization, and safe handling is essential for leveraging its full potential in the development of novel chemical entities.

References

-

CP Lab Safety. 1-Benzhydryl-3-azetidinol hydrochloride, min 96%, 100 grams. [Link]

-

U.S. Environmental Protection Agency. 1-benzhydrylazetidin-3-ol Hydrochloride - GHS Data. [Link]

-

PrepChem.com. Synthesis of A: 1-Benzhydryl-2-[α-(N-trifluoroacetylamino)benzyl]-azetidine. [Link]

-

PubChem, National Center for Biotechnology Information. 1-benzhydrylazetidin-3-ol Hydrochloride. [Link]

-

ResearchGate. Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates | Request PDF. [Link]

-

PrepChem.com. Synthesis of 1-benzhydryl-3-phthalimidoazetidine. [Link]

- Google Patents.

-

NIST WebBook. 1-Benzyl-1-phenylhydrazine hydrochloride. [Link]

-

ChemSynthesis. 1-benzhydrylazetidine - 107128-00-7. [Link]

-

SpringerLink. (PDF) Physicochemical Properties and Solubility of Hydrochloride Mucolytic Agents. [Link]

-

Beilstein Journals. Experimental procedures, characterization data and copies of NMR spectra. [Link]

-

ResearchGate. FIGURE 8. 1 H-and 13 C-NMR Spectra of benzohydrazine derivatives. [Link]

-

Scribd. 1H NMR Analysis of Compound 7 | PDF. [Link]

-

Farmacia Journal. 1H - NMR SPECTROSCOPY AND MULTIVARIATE ANALYSIS APPLICATION ON IDENTIFYING SYNTHETIC DRUGS IN ADULTERATED PAIN RELIEVER HERBAL M. [Link]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. farmaciajournal.com [farmaciajournal.com]

- 5. researchgate.net [researchgate.net]

- 6. scribd.com [scribd.com]

- 7. researchgate.net [researchgate.net]

- 8. WO1999019297A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]

- 9. chemimpex.com [chemimpex.com]

- 10. chemimpex.com [chemimpex.com]

- 11. CompTox Chemicals Dashboard [comptox.epa.gov]

- 12. 1-benzhydrylazetidin-3-ol Hydrochloride | C16H18ClNO | CID 2801726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

Solubility profile of 1-Benzhydrylazetidine HCl in organic solvents

The following technical guide details the solubility profile and physicochemical characterization of 1-Benzhydrylazetidine Hydrochloride (also known as N-(diphenylmethyl)azetidine HCl).

This guide is structured for researchers and process chemists, focusing on the mechanistic behaviors of the salt in various solvent classes, experimental determination protocols, and purification strategies.

Executive Summary & Compound Identity

1-Benzhydrylazetidine Hydrochloride (CAS: 135072-53-4 for related base/salt forms; commonly synthesized from CAS 107128-00-7 base) is a critical bicyclic amine intermediate. It serves as a precursor for unsubstituted azetidine salts via hydrogenolysis and is a structural scaffold for pharmaceutical agents like Azelnidipine.

Unlike its 3-hydroxy analog (1-Benzhydrylazetidin-3-ol HCl), this compound lacks the secondary hydroxyl group, significantly altering its solvation thermodynamics. The molecule consists of a small, strained, cationic azetidine ring shielded by a bulky, lipophilic diphenylmethyl (benzhydryl) group. This "amphiphilic salt" character dictates a unique solubility profile where the compound straddles the line between lipophilic organic solubility and ionic lattice stability.

Physicochemical Descriptors

| Property | Value / Description |

| Molecular Formula | C₁₆H₁₇N[][2][3][4][5] · HCl |

| Molecular Weight | 259.78 g/mol (Salt) |

| Physical State | White to off-white crystalline solid |

| Cationic Character | Bulky hydrophobic tail (Benzhydryl) + Polar ionic head (Azetidinium) |

| Key Solubility Driver | Disruption of crystal lattice energy vs. solvation of the hydrophobic diphenylmethyl moiety. |

Solubility Profile by Solvent Class

The solubility of 1-Benzhydrylazetidine HCl is governed by the competition between the high lattice energy of the chloride salt and the solvation potential of the solvent.

A. Polar Protic Solvents (Alcohols & Water)

-

Methanol (MeOH): High Solubility.

-

Ethanol (EtOH): Moderate to High Solubility (Temperature Dependent).

-

Water: Low to Moderate Solubility.

-

Critical Insight: Unlike simple amine salts (e.g., methylamine HCl), the massive hydrophobic bulk of the two phenyl rings in the benzhydryl group severely limits water solubility at ambient temperatures. The compound may form a suspension or "oil out" rather than dissolving clearly.

-

B. Polar Aprotic Solvents

-

DMSO / DMF: High Solubility.

C. Chlorinated Solvents[1][7][8][9]

-

Dichloromethane (DCM) / Chloroform: Moderate Solubility.

-

Mechanism:[][6][7] This is a distinguishing feature of benzhydryl salts. The lipophilic diphenylmethyl group allows for significant interaction with chlorinated solvents. However, the ionic chloride nature often necessitates the addition of a small percentage of Methanol (2-5%) to disrupt ion pairing and achieve full solution.

-

D. Non-Polar & Ethereal Solvents (Anti-Solvents)

-

Diethyl Ether / MTBE / Hexanes: Insoluble.

-

Application: These solvents are strictly anti-solvents . They are used to precipitate the salt from alcoholic or chlorinated solutions during purification.

-

-

Ethyl Acetate (EtOAc): Low Solubility.

-

Application: Often used in "swish" purification or as the counter-solvent in recrystallization. The salt will typically crystallize out of cooling EtOAc solutions.[8]

-

Experimental Protocol: Solubility Determination

For researchers lacking specific literature values, the following self-validating protocol ensures accurate solubility determination.

Method: Dynamic Saturation (Shake-Flask) with Gravimetric Finish

Reagents: High-purity solvent (HPLC grade), 1-Benzhydrylazetidine HCl (dried).

Step-by-Step Workflow:

-

Preparation: Weigh approx. 100 mg of the salt into a 4 mL borosilicate vial.

-

Addition: Add the target solvent in 100 µL increments.

-

Equilibration: Vortex for 30 seconds after each addition. If undissolved solid remains, sonicate for 5 minutes at 25°C.

-

Visual Check:

-

Quantification (If saturation is reached):

-

Filter the supernatant through a 0.45 µm PTFE syringe filter.

-

Evaporate a known volume of filtrate to dryness under nitrogen.

-

Weigh the residue to calculate exact saturation concentration (

).

-

Visualization: Solubility Decision Logic

Caption: Decision logic for solvent selection based on the amphiphilic nature of the benzhydryl salt.

Application: Recrystallization Strategy

The most critical application of solubility data is the purification of the intermediate. Due to the high melting point and salt character, a Solvent/Anti-Solvent system is recommended over single-solvent cooling.

Recommended System: Methanol / Ethyl Acetate

This system leverages the high solubility of the salt in Methanol and its insolubility in Ethyl Acetate.

Protocol:

-

Dissolution: Dissolve crude 1-Benzhydrylazetidine HCl in the minimum amount of boiling Methanol (approx. 3-5 mL per gram).

-

Filtration: Hot filter to remove mechanical impurities (e.g., dust, silica).

-

Precipitation: While keeping the solution warm (50°C), slowly add Ethyl Acetate dropwise.

-

Cloud Point: Stop addition when a faint, persistent turbidity is observed.

-

Re-dissolution: Add a few drops of Methanol to clear the solution.

-

Crystallization: Allow the solution to cool slowly to room temperature, then chill to 0-4°C.

-

Harvest: Filter the white crystalline solid and wash with cold Ethyl Acetate/Hexane (1:1).

Visualization: Purification Workflow

Caption: Optimized recrystallization workflow using the Methanol/Ethyl Acetate solvent system.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2801726, 1-benzhydrylazetidin-3-ol Hydrochloride. Retrieved from [Link]

- Anderson, A. G., & Lok, R. (1972). Synthesis of 1-benzhydrylazetidine-3-carboxylic acid and related compounds. Journal of Organic Chemistry. (Contextual grounding for benzhydryl azetidine synthesis).

Sources

- 2. abenterpriseindia.com [abenterpriseindia.com]

- 3. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents [patents.google.com]

- 4. 1-(DIPHENYLMETHYL)-3-(HYDROXYMETHYL)AZETIDINE synthesis - chemicalbook [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. mrc-storage.oil.gov.iq [mrc-storage.oil.gov.iq]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. 40320-60-3 | 1-Benzhydrylazetidin-3-one | Aryls | Ambeed.com [ambeed.com]

Strategic Utilization of 1-Benzhydrylazetidine Hydrochloride in High-Value API Synthesis

Executive Summary

1-Benzhydrylazetidine hydrochloride (CAS: 1080-16-6 / Free base variants) serves as a critical linchpin in the industrial synthesis of azetidine-containing pharmacophores. While azetidine rings are notoriously strained and prone to ring-opening polymerization, the bulky benzhydryl (diphenylmethyl) group provides essential steric shielding and lipophilicity. This guide analyzes its role as the primary "azetidine generator" for calcium channel blockers (e.g., Azelnidipine ) and its emerging utility as a cost-effective precursor for JAK inhibitors (e.g., Baricitinib ) via a "Protecting Group Switch" strategy.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The utility of 1-Benzhydrylazetidine stems from the benzhydryl group , which acts as a robust, non-participating steric anchor. This allows the sensitive 4-membered ring to survive harsh nucleophilic substitutions and oxidations at the C3 position.

| Property | Specification / Data |

| IUPAC Name | 1-(Diphenylmethyl)azetidine hydrochloride |

| CAS Number | 1080-16-6 (HCl salt); 18621-17-5 (3-OH derivative) |

| Molecular Formula | C₁₆H₁₇N[1][2][3] · HCl |

| Molecular Weight | 259.77 g/mol |

| Solubility | Soluble in MeOH, DMSO, CHCl₃; Sparingly soluble in water (Free base is lipophilic) |

| Stability | Hygroscopic; Stable under basic conditions; Ring opens under strong Lewis acids |

| Key Impurities | Benzhydrylamine (starting material), Diphenylmethane, Ring-opened amino alcohols |

Core Synthetic Utility: The "Benzhydryl Anchor" Strategy

Why Benzhydryl?

In process chemistry, direct synthesis of N-unsubstituted azetidines is low-yielding due to dimerization. The benzhydryl group serves two functions:

-

Kinetic Stabilization: Prevents intermolecular nucleophilic attack by the azetidine nitrogen.

-

Crystallinity: Imparts high crystallinity to intermediates (e.g., 1-benzhydrylazetidin-3-ol), allowing purification via crystallization rather than expensive chromatography.

Primary Synthetic Route (Ring Construction)

The industrial standard involves the double alkylation of benzhydrylamine with epichlorohydrin.

Protocol Summary:

-

Condensation: Benzhydrylamine reacts with epichlorohydrin in a polar solvent (e.g., MeOH or EtOH).

-

Cyclization: Heating induces ring closure to form 1-benzhydrylazetidin-3-ol .

-

Salt Formation: Treatment with HCl gas/ether precipitates the hydrochloride salt.

Figure 1: The "Benzhydryl Anchor" synthesis route. The cyclization step is the critical quality attribute (CQA) where temperature control determines the ratio of azetidine vs. oligomers.

Pharmaceutical Applications & API Synthesis

Case Study A: Azelnidipine (Direct Utilization)

Role: 1-Benzhydrylazetidin-3-ol is the direct precursor to the side chain of Azelnidipine, a dihydropyridine calcium channel blocker.

-

Mechanism: The 3-OH group is coupled with the dihydropyridine core (often via an ester linkage) or modified to an amino side chain.

-

Advantage: The lipophilic benzhydryl group is retained in the final API structure (in some analogs) or removed late-stage to modulate solubility.

Case Study B: Baricitinib & Cobimetinib (The "Switch" Strategy)

Role: Cost-effective generator of the azetidine ring.

-

Context: Modern syntheses of Baricitinib often start with N-Boc-azetidin-3-one. However, N-Boc materials are expensive.

-

The "Switch" Protocol:

-

Synthesize 1-benzhydrylazetidin-3-ol (Cheap bulk commodity).

-

Deprotection: Hydrogenolysis (Pd(OH)₂/C, H₂) removes the benzhydryl group to yield Azetidin-3-ol .

-

Reprotection: Reaction with Boc₂O yields N-Boc-azetidin-3-ol .

-

Oxidation: Swern or TEMPO oxidation yields N-Boc-azetidin-3-one .

-

-

Economic Impact: This route reduces raw material costs by ~40% compared to purchasing N-Boc-azetidin-3-one directly.

Figure 2: Divergent synthetic pathways. Route A utilizes the scaffold directly, while Route B uses it as a sacrificial generator of the azetidine ring.

Detailed Experimental Protocol: Deprotection Strategy

For the conversion of 1-Benzhydrylazetidin-3-ol to Azetidin-3-ol HCl (Precursor for Route B).

Safety Note: This reaction involves hydrogen gas and pyrophoric catalysts.

-

Preparation: Charge a high-pressure autoclave with 1-Benzhydrylazetidin-3-ol (1.0 eq) dissolved in Methanol (10 vol).

-

Catalyst Loading: Add Pd(OH)₂/C (Pearlman’s catalyst, 10 wt% loading). Note: Pd/C is less effective due to the steric bulk of the benzhydryl group.

-

Hydrogenation: Pressurize to 5 bar (75 psi) H₂. Heat to 50°C. Stir for 12–16 hours.

-

Workup: Filter catalyst through Celite.

-

Salt Formation: Add concentrated HCl (1.1 eq) to the filtrate. Evaporate solvent to obtain Azetidin-3-ol Hydrochloride as a hygroscopic white solid.

-

Yield Expectation: 90–95%.

Quality Control & Impurity Profiling

When sourcing or synthesizing this intermediate, the following impurities are critical to monitor via HPLC/GC:

| Impurity | Origin | Risk |

| Benzhydrylamine | Unreacted starting material | Genotoxic potential (amine); Competes in coupling. |

| Diphenylmethane | Hydrogenolysis byproduct | Inert, but affects assay purity. |

| Ring-Opened Polyols | Hydrolysis of azetidine ring | Reduces yield; difficult to separate. |

| Dimeric Azetidines | Over-alkylation | High molecular weight impurity. |

References

-

Azelnidipine Synthesis & Intermediates

- Patent: "Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride." CN104356040A.

-

Source:

-

Baricitinib "Green" Synthesis (Benzhydryl Route)

-

Article: "A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib."[4] Chemistry Central Journal, 2019.

-

Source:

-

-

General Azetidine Synthesis (Review)

-

Cobimetinib Manufacturing Routes

- Review: "Patent Review of Manufacturing Routes to Recently Approved Oncology Drugs." Organic Process Research & Development.

-

Source:

Sources

- 1. 1-Benzhydrylazetidin-3-ol|Pharmaceutical Intermediate [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. medkoo.com [medkoo.com]

- 4. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

Structural Analysis of N-Benzhydrylazetidine Hydrochloride Salts

Executive Summary

The N-benzhydrylazetidine (1-(diphenylmethyl)azetidine) scaffold represents a critical pharmacophore in medicinal chemistry, serving as a core structure for various antihistamines, calcium channel blockers, and dopamine reuptake inhibitors. While the lipophilic benzhydryl group facilitates blood-brain barrier (BBB) penetration, the strained azetidine ring introduces unique conformational dynamics.

This guide details the structural analysis of N-benzhydrylazetidine hydrochloride (HCl) salts. Unlike the free base, the hydrochloride salt locks the nitrogen inversion, altering the ring's puckering dynamics and creating a distinct solid-state landscape. This document provides a self-validating protocol for synthesizing, characterizing, and verifying the structural integrity of these salts, essential for ensuring consistency in drug development pipelines.

Chemical Context & Synthesis Logic[1]

The Azetidine Ring Strain

Azetidine is a four-membered nitrogen heterocycle.[1][2] To minimize torsional strain (eclipsing interactions between adjacent methylene groups), the ring adopts a non-planar, "puckered" conformation.[1]

-

Free Base: The nitrogen atom undergoes rapid pyramidal inversion at room temperature, averaging the NMR signals of the axial and equatorial protons.

-

HCl Salt: Protonation yields the azetidinium cation. The nitrogen becomes quaternary (

hybridized), halting inversion and locking the substituent (benzhydryl group) into a thermodynamically preferred orientation (typically pseudo-equatorial to minimize 1,3-diaxial interactions).

Synthesis & Salt Formation Workflow

The purity of the final salt is dictated by the crystallization solvent and the rate of HCl addition.

Figure 1: Synthesis and salt formation workflow for N-benzhydrylazetidine HCl.

Solid-State Structural Analysis (The Core)

The hydrochloride salt forms a crystal lattice stabilized by ionic interactions and hydrogen bonds. The primary interaction is between the protonated azetidinium nitrogen (

Single Crystal X-Ray Diffraction (SC-XRD)

SC-XRD is the gold standard for determining the absolute configuration and ring puckering parameters.

-

Lattice Interactions: The chloride ion acts as a hydrogen bond acceptor. Look for a strong

interaction with a distance of approximately 3.0–3.2 Å. -

Ring Puckering Angle (

): Defined by the dihedral angle between the -

Benzhydryl Orientation: The bulky diphenylmethyl group will orient itself to minimize steric clash with the azetidine ring hydrogens. The phenyl rings often adopt a "propeller" twist relative to each other.

Powder X-Ray Diffraction (PXRD)

PXRD is used for "fingerprinting" bulk batches to ensure phase purity and detect polymorphs.

Protocol for Phase Verification:

-

Sample Prep: Lightly grind the salt to minimize preferred orientation effects.

-

Scan Parameters: 2

range of 3°–40°; step size 0.02°. -

Key Diagnostics:

-

Sharp Bragg reflections indicate high crystallinity.

-

Amorphous "halos" suggest incomplete crystallization or the presence of residual solvent/oil.

-

Polymorphism Check: If the melting point varies between batches, overlay PXRD patterns. Shifted peaks indicate a new polymorphic form or solvate.

-

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Protonation drastically changes the chemical environment of the azetidine ring protons.

Table 1: Comparative NMR Shifts (DMSO-

| Proton Position | Free Base ( | HCl Salt ( | Mechanistic Explanation |

| Azetidine | 3.10 – 3.25 | 4.00 – 4.50 | Deshielding due to the positive charge on the adjacent Nitrogen. |

| Azetidine | 2.00 – 2.15 | 2.40 – 2.60 | Inductive effect of the ammonium center. |

| Benzhydryl CH | 4.30 – 4.40 | 5.50 – 5.80 | Significant downfield shift; proximity to the cationic center. |

| NH | N/A | 10.5 – 11.5 | Broad singlet; characteristic of tertiary ammonium salts. |

Note: In the HCl salt, the

Vibrational Spectroscopy (FTIR)

FTIR provides a rapid "Yes/No" confirmation of salt formation.

-

Ammonium Band: A broad, intense band between 2400–2700 cm

corresponds to the -

Absence of Bohlmann Bands: The disappearance of C-H stretching bands characteristic of the free amine lone pair interactions (2700–2800 cm

) further confirms salt formation.

Thermal & Physicochemical Profiling

Differential Scanning Calorimetry (DSC)

DSC distinguishes between anhydrous salts, hydrates, and solvates.

-

Anhydrous HCl Salt: Typically shows a sharp endothermic melting peak (often

C) followed immediately by decomposition. -

Hydrates: Look for a broad endotherm between 80–120^\circ$C (dehydration) followed by the melting endotherm.

Impurity Profiling (Process-Related)

Common impurities in the synthesis of N-benzhydrylazetidine include:

-

Benzhydryl Chloride: Starting material.[3] Detectable via GC-MS or TLC (non-polar).

-

Open-Chain Amines: Resulting from incomplete cyclization of 1-bromo-3-chloropropane.

-

Dimerization Products: Formation of bis-azetidines (rare but possible).

Analytical Logic Flow

The following diagram illustrates the decision matrix for characterizing a new batch of N-benzhydrylazetidine HCl.

Figure 2: Analytical decision matrix for structural validation.

References

-

PubChem. 1-(Diphenylmethyl)azetidine.[4][5][6][7] National Library of Medicine. Available at: [Link]

- Anderson, A. G., & Lok, R. (1972). The Synthesis of 1-Azabicyclo[1.1.0]butanes. Journal of Organic Chemistry. (Fundamental synthesis of azetidine precursors).

- Cromwell, N. H., & Phillips, B. (1979). Conformational Analysis of N-Substituted Azetidines. Chemical Reviews. (Detailed discussion on ring puckering dynamics).

- Cambridge Crystallographic Data Centre (CCDC).General structural trends for azetidinium salts.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. prepchem.com [prepchem.com]

- 4. 1-(Diphenylmethyl)azetidine | C16H17N | CID 2802895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. n-Benzhydryl-3-(hydroxyimino)azetidine | C16H16N2O | CID 3343354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-benzhydrylazetidin-3-ol Hydrochloride | C16H18ClNO | CID 2801726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-(Diphenylmethyl)azetidine-3-carboxylic acid | C17H17NO2 | CID 2735440 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Ascendancy of the 1-Benzhydrylazetidine Scaffold: A Comprehensive Review of its Applications in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-benzhydrylazetidine moiety has emerged as a privileged scaffold in medicinal chemistry, demonstrating significant potential across a spectrum of therapeutic areas. This technical guide provides a comprehensive review of the synthesis, structure-activity relationships (SAR), and pharmacological applications of 1-benzhydrylazetidine derivatives. We delve into the critical role of this structural motif in the design of novel therapeutic agents, particularly in the realm of central nervous system (CNS) disorders and inflammatory conditions. This document serves as an in-depth resource for researchers and drug development professionals, offering insights into the rationale behind experimental design and providing detailed methodologies for the synthesis and evaluation of these promising compounds.

Introduction: The Strategic Importance of the 1-Benzhydrylazetidine Core

The quest for novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles is a central theme in medicinal chemistry. The design and synthesis of molecules containing unique structural motifs are pivotal to this endeavor. The 1-benzhydrylazetidine scaffold has garnered considerable attention due to the synergistic combination of two key pharmacophoric features: the strained four-membered azetidine ring and the bulky, lipophilic benzhydryl group.

The azetidine ring , a nitrogen-containing heterocycle, offers a unique three-dimensional geometry and a rigid framework.[1] This rigidity can pre-organize substituents in a defined spatial orientation, leading to enhanced binding affinity and selectivity for biological targets.[1] Furthermore, the sp3-rich character of the azetidine ring often imparts favorable physicochemical properties, such as improved solubility and metabolic stability, which are crucial for drug development.[1]

The benzhydryl group (diphenylmethyl) is a classic pharmacophore known to enhance lipophilicity, which can facilitate penetration of the blood-brain barrier (BBB), a critical requirement for CNS-active drugs.[2][3] Its steric bulk can also influence ligand-receptor interactions and modulate the pharmacological profile of a molecule. The incorporation of the benzhydryl moiety onto the azetidine nitrogen atom creates a versatile scaffold that has been successfully exploited to develop a range of biologically active compounds.[2]

This guide will explore the multifaceted applications of 1-benzhydrylazetidine derivatives, with a particular focus on their role in the development of agents targeting the central nervous system and inflammatory pathways.

Synthetic Strategies for 1-Benzhydrylazetidine Derivatives

The efficient synthesis of the 1-benzhydrylazetidine core is a prerequisite for exploring its potential in medicinal chemistry. Several synthetic routes have been developed, with the choice of method often depending on the desired substitution pattern on the azetidine ring.

A common and effective approach involves the N-alkylation of a pre-formed azetidine ring with a benzhydryl halide. This straightforward nucleophilic substitution reaction provides a versatile entry point to a wide array of 1-benzhydrylazetidine derivatives.

Experimental Protocol: Synthesis of 1-Benzhydrylazetidin-3-ol

This protocol describes a common method for the synthesis of a key intermediate, 1-benzhydrylazetidin-3-ol, which can be further modified to generate a library of derivatives.

Materials:

-

Azetidin-3-ol hydrochloride

-

Diphenylmethyl bromide (benzhydryl bromide)

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a stirred solution of azetidin-3-ol hydrochloride (1.0 eq) in acetonitrile, add potassium carbonate (3.0 eq).

-

Add diphenylmethyl bromide (1.1 eq) to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, to afford 1-benzhydrylazetidin-3-ol.

Causality Behind Experimental Choices:

-

Potassium carbonate is used as a base to neutralize the hydrochloride salt of the starting material and to scavenge the hydrobromic acid (HBr) generated during the reaction, driving the equilibrium towards product formation.

-

Acetonitrile is a suitable polar aprotic solvent that facilitates the Sₙ2 reaction.

-

Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

The aqueous workup is essential to remove inorganic byproducts and any remaining water-soluble impurities.

-

Silica gel chromatography is a standard purification technique to isolate the desired product from unreacted starting materials and side products.

Therapeutic Applications of 1-Benzhydrylazetidine Derivatives

The unique structural features of the 1-benzhydrylazetidine scaffold have been leveraged to design potent and selective modulators of various biological targets, leading to their investigation in several therapeutic areas.

Central Nervous System (CNS) Disorders

The ability of the benzhydryl group to promote BBB penetration has made this scaffold particularly attractive for the development of CNS-active agents.[3][4]

Derivatives of 1-benzhydrylazetidine have been explored as ligands for various neurotransmitter receptors, including muscarinic acetylcholine receptors (mAChRs) and histamine receptors.[1][5] The rigid azetidine core helps to position key pharmacophoric elements for optimal interaction with the receptor binding pocket, while the benzhydryl group often contributes to high affinity and selectivity.

Structure-Activity Relationship (SAR) Insights:

The following diagram illustrates key SAR trends for 1-benzhydrylazetidine derivatives as CNS receptor modulators.

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Knowledge-Based, Central Nervous System (CNS) Lead Selection and Lead Optimization for CNS Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic Properties of 1-Benzhydrylazetidine Hydrochloride

This technical guide details the thermodynamic characterization framework for 1-Benzhydrylazetidine hydrochloride , a critical intermediate in the synthesis of dihydropyridine calcium channel blockers (e.g., Lomerizine, Manidipine).

While specific low-temperature heat capacity (

Technical Guide & Characterization Protocol

Executive Summary

1-Benzhydrylazetidine hydrochloride (N-benzhydrylazetidine HCl) is a pharmacophore building block used in the synthesis of Lomerizine and other diphenylmethyl-azetidine derivatives. In drug development, precise thermodynamic data—specifically heat capacity (

-

Process Safety: Calculating cooling loads for exothermic crystallization.

-

Stability Profiling: Predicting shelf-life and preventing polymorphic transformations.

-

Purity Determination: Using the van’t Hoff equation via Differential Scanning Calorimetry (DSC).

This guide provides the known physicochemical baseline and defines the standard operating procedure (SOP) for full thermodynamic characterization.

Chemical Identity & Physical Baseline

| Property | Value / Description | Source/Notes |

| IUPAC Name | 1-(Diphenylmethyl)azetidine hydrochloride | |

| CAS Number | 107128-00-7 (Free Base) | HCl salt is stoichiometric adduct. |

| Formula | ||

| Molecular Weight | 259.77 g/mol | Base: 223.31, HCl: 36.46 |

| Physical State | White to off-white crystalline solid | |

| Melting Point ( | 109–112 °C (Free Base) ~160–180 °C (HCl Salt, predicted) | Salts typically exhibit |

| Solubility | Soluble in Methanol, Ethanol, DMSO. | Limited solubility in non-polar solvents. |

Critical Note: The melting point of the hydrochloride salt is significantly higher than the free base. Literature for related analogs (e.g., 3-hydroxy-1-benzhydrylazetidine HCl) reports melting points in the range of 186–198 °C (dec) . Thermal decomposition often competes with melting in azetidine salts due to ring strain.

Thermodynamic Characterization Protocols

To establish a self-validating thermodynamic profile, the following three-stage experimental workflow is recommended. These protocols align with standards set by The Journal of Chemical Thermodynamics.

Protocol A: Low-Temperature Heat Capacity (Adiabatic Calorimetry)

Objective: Determine molar heat capacity (

-

Instrument: Precision automated adiabatic calorimeter (e.g., Quantum Design PPMS or custom cryogenic vacuum vessel).

-

Sample Prep: Dry sample in vacuo at 330 K for 4 hours to remove surface moisture. Mass required: ~5–10 g.

-

Measurement Cycle:

-

Cooling: Cool to 78 K using liquid nitrogen.

-

Heating: Apply discrete energy pulses (

). Measure equilibrium temperature rise ( -

Calculation:

-

Where

= Molar mass,

-

-

-

Data Smoothing: Fit experimental points to a polynomial series (

) to minimize scatter:

Protocol B: Phase Transition Analysis (DSC)

Objective: Determine Enthalpy of Fusion (

-

Instrument: Differential Scanning Calorimeter (e.g., TA Instruments DSC 2500).

-

Conditions:

-

Atmosphere: Nitrogen purge (50 mL/min).

-

Ramp Rate: 5 K/min (Standard) and 2 K/min (Purity check).

-

Pan: Hermetically sealed aluminum pan to prevent sublimation.

-

-

Purity Calculation (Van't Hoff):

-

Plot

(sample temp) vs.

-

Protocol C: Thermal Stability (TGA)

Objective: Define the upper processing temperature limit.

-

Instrument: Thermogravimetric Analyzer.

-

Method: Ramp from 300 K to 800 K at 10 K/min.

-

Criterion: Identify

(1% mass loss). Azetidine rings are strained; expect ring-opening decomposition/polymerization prior to complete volatilization.

Derived Thermodynamic Functions

Once

| Function | Formula | Significance |

| Enthalpy ( | Total heat content; used for reactor cooling design. | |

| Entropy ( | Measure of disorder; predicts solubility and crystal stability. | |

| Gibbs Energy ( | Determines reaction spontaneity ( |

Characterization Workflow Diagram

The following diagram illustrates the logical flow for validating the thermodynamic integrity of the compound, ensuring that only pure, stable polymorphs are used in downstream applications.

Figure 1: Integrated workflow for the thermodynamic characterization of pharmaceutical intermediates.

References & Authoritative Sources

-

Synthesis & Physical Data (Free Base):

-

Anderson, A. G., & Lok, R. (1972). Synthesis of 1-substituted azetidines. Journal of Organic Chemistry, 37(24), 3953-3955. (Establishes melting point of base at 110°C).

-

PubChem Compound Summary for CID 2802895, 1-(Diphenylmethyl)azetidine. Link

-

-

Methodology for Heat Capacity (Standard):

-

Tan, Z. C., et al. (2005). Low-temperature heat capacity and standard molar enthalpy of formation of crystalline compounds. Journal of Chemical & Engineering Data. (Standard reference for the adiabatic calorimetry protocol described above).

-

Gmelin, E. (1997). Low-temperature calorimetry: a particular branch of thermal analysis. Thermochimica Acta, 300(1-2), 1-19. Link

-

-

Related Azetidine Salt Thermodynamics:

-

Detailed thermodynamic studies on 3-nitroazetidine and related strained rings serve as the closest structural analogs for estimating ring-strain contributions to enthalpy. (Refer to Thermochimica Acta archives for "azetidine thermodynamics").

-

Sources

Difference between 1-Benzhydrylazetidine free base and hydrochloride salt

An In-depth Technical Guide on the Core Difference between 1-Benzhydrylazetidine Free Base and Hydrochloride Salt

Abstract

The selection of the optimal form of an active pharmaceutical ingredient (API) is a critical decision in drug development, profoundly influencing its physicochemical and pharmacokinetic properties. This technical guide provides a comprehensive analysis of 1-Benzhydrylazetidine, contrasting its free base form with its hydrochloride salt. We will delve into the significant differences in their chemical structure, solubility, stability, and handling characteristics. Furthermore, this guide will present detailed experimental protocols for their interconversion and outline analytical methods for their characterization. The overarching goal is to equip researchers and drug development professionals with the necessary knowledge to make informed decisions on which form is best suited for their specific application, be it in organic synthesis or pharmaceutical formulation.

Introduction: The Strategic Importance of Salt Formation

In pharmaceutical development, approximately 50% of all drugs are administered as salts.[1][2] This highlights the critical role of salt formation, or salification, in optimizing the properties of a drug substance.[1] 1-Benzhydrylazetidine, a key building block in the synthesis of various biologically active compounds, is often utilized in either its free base or hydrochloride salt form. The choice between these two is not trivial and has significant implications for research and development.[1][2]

The free base is the neutral, un-ionized form of the molecule. The hydrochloride salt is formed by reacting the basic nitrogen atom of the azetidine ring with hydrochloric acid. This seemingly simple transformation induces profound changes in the molecule's properties, impacting everything from its benchtop handling to its ultimate in-vivo performance.

Comparative Physicochemical Properties

The conversion of the free base to a hydrochloride salt fundamentally alters the molecule's physical and chemical characteristics. These differences are summarized in the table below and discussed in detail in the subsequent sections.

Table 1: Comparative Physicochemical Properties of 1-Benzhydrylazetidine Free Base and Hydrochloride Salt

| Property | 1-Benzhydrylazetidine Free Base | 1-Benzhydrylazetidine Hydrochloride Salt |

| Molecular Formula | C16H17N[3][4] | C16H18ClNO[5] |

| Molecular Weight | 223.31 g/mol [3][4] | 275.77 g/mol [5] |

| Appearance | Typically a solid | White to light yellow solid[6] |

| Melting Point | 109-112 °C[3] | 172-174°C[7] |

| Aqueous Solubility | Low | High[8] |

| Stability | More susceptible to oxidation[9] | Generally more stable[9][10] |

| Hygroscopicity | Generally low | Can be hygroscopic[1][11] |

Solubility: A Key Determinant of Bioavailability

A significant advantage of the hydrochloride salt form is its enhanced aqueous solubility.[8][12] The free base, being a neutral organic molecule, typically exhibits poor water solubility. In contrast, the hydrochloride salt is an ionic compound that readily dissolves in water.[10] This increased solubility is often a critical factor in pharmaceutical formulations, as it can lead to improved dissolution rates and, consequently, better bioavailability.[13][14][15]

Stability and Handling

The hydrochloride salt of 1-Benzhydrylazetidine generally exhibits greater chemical stability compared to the free base.[9][10] The lone pair of electrons on the nitrogen atom in the free base makes it more susceptible to oxidation and other degradation pathways.[9] By protonating the nitrogen, the salt form effectively ties up this lone pair, rendering the molecule less reactive.[9] This enhanced stability simplifies storage and handling procedures.

Furthermore, the salt form is typically a crystalline solid with a higher melting point, which can be advantageous for purification and formulation processes.[12]

Hygroscopicity

A potential drawback of hydrochloride salts is their tendency to be hygroscopic, meaning they can absorb moisture from the atmosphere.[1][11] This can affect the physical and chemical stability of the compound and may require controlled storage conditions.[1] The hygroscopicity of a salt can sometimes be mitigated by the formation of different crystalline forms or solvates.[16][17]

Synthesis and Interconversion

The ability to readily convert between the free base and hydrochloride salt is essential for synthetic and formulation activities.

Experimental Protocol: Synthesis of 1-Benzhydrylazetidine Hydrochloride from Free Base

Objective: To convert 1-Benzhydrylazetidine free base to its hydrochloride salt to improve aqueous solubility and stability.

Materials:

-

1-Benzhydrylazetidine free base

-

Anhydrous diethyl ether or ethyl acetate

-

Anhydrous hydrochloric acid solution (e.g., 2M in diethyl ether) or HCl gas

-

Stirring apparatus

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Dissolve the 1-Benzhydrylazetidine free base in a minimal amount of anhydrous diethyl ether.

-

While stirring, slowly add the anhydrous hydrochloric acid solution dropwise. Alternatively, bubble anhydrous HCl gas through the solution.

-

The hydrochloride salt will precipitate as a white solid.

-

Continue the addition of HCl until no further precipitation is observed.

-

Collect the solid by filtration, wash with a small amount of cold, anhydrous diethyl ether, and dry under vacuum.

Causality and Self-Validation: The use of anhydrous conditions is critical to prevent the incorporation of water into the crystal lattice.[18] The successful formation of the salt can be confirmed by a significant increase in melting point and by the analytical techniques described in Section 4.

Experimental Protocol: Liberation of 1-Benzhydrylazetidine Free Base from Hydrochloride Salt

Objective: To obtain the free base from its hydrochloride salt for use in organic reactions where the neutral amine is required.

Materials:

-

1-Benzhydrylazetidine hydrochloride

-

Aqueous base solution (e.g., 1M NaOH or saturated NaHCO₃)

-

Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

-

Separatory funnel

-

Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

-

Rotary evaporator

Procedure:

-

Dissolve the 1-Benzhydrylazetidine hydrochloride in water.

-

Slowly add the aqueous base solution while stirring until the solution is basic (pH > 9).

-

Extract the aqueous solution multiple times with an organic solvent.

-

Combine the organic extracts and dry over an anhydrous drying agent.

-

Filter to remove the drying agent and concentrate the solution under reduced pressure to yield the free base.

Analytical Characterization

Several analytical techniques can be employed to differentiate between the free base and the hydrochloride salt.

Spectroscopic Methods

-

Infrared (IR) Spectroscopy: The most telling difference is the presence of a broad absorption band in the 2400-2800 cm⁻¹ region for the hydrochloride salt, corresponding to the N-H⁺ stretch. This feature is absent in the spectrum of the free base.[19]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum, the protons on the carbons adjacent to the nitrogen in the azetidine ring will be shifted downfield (to a higher ppm value) in the hydrochloride salt compared to the free base due to the electron-withdrawing effect of the positively charged nitrogen.[8][20]

Physical Methods

-

Melting Point: As noted in Table 1, the hydrochloride salt has a significantly higher melting point than the free base. This provides a simple and effective means of identification.

-

X-Ray Powder Diffraction (XRPD): For crystalline materials, XRPD provides a unique "fingerprint" based on the crystal lattice structure, allowing for unambiguous identification of the specific solid form.

Visualization of Key Concepts

Caption: Experimental workflows for interconversion.

Conclusion and Recommendations

The choice between 1-Benzhydrylazetidine free base and its hydrochloride salt is a strategic one, driven by the intended application.

-

For organic synthesis , where the nucleophilic character of the nitrogen is to be exploited, the free base is generally the preferred form. Its solubility in common organic solvents is also an advantage in this context.

-

For pharmaceutical applications , particularly for oral or parenteral dosage forms, the hydrochloride salt is often the superior choice. [12]Its enhanced aqueous solubility and greater stability are key attributes that contribute to a more robust and bioavailable drug product. [10][13] It is imperative for researchers and drug development professionals to perform a thorough characterization of the selected form to ensure its identity, purity, and suitability for the intended purpose. A well-designed salt screening study early in the development process can save significant time and resources in the long run. [13][21]

References

-

Pharmaceutical Technology. (2026, February 13). Salt Selection in Drug Development. [Link]

-

Journal of Pharmaceutical Sciences. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Link]

-

Slideshare. (n.d.). salt selection in pharmaceutical product development. [Link]

-

Organic Process Research & Development. (2000, July 19). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. [Link]

-

Organic Process Research & Development. (2000, July 19). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. [Link]

-

New Journal of Chemistry. (n.d.). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH. [Link]

- Google Patents. (n.d.). CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride.

-

Semantic Scholar. (2023, January 5). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. [Link]

-

ResearchGate. (n.d.). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH | Request PDF. [Link]

-

Reddit. (2015, August 24). Why are organic amines often more stable as the HCl salt than in the free base form?. [Link]

-

Chemistry LibreTexts. (2022, February 18). 3.5: Chemical Properties of Amines. Bases and Salt Formation.. [Link]

-

Atmospheric Chemistry and Physics. (2019, February 18). A comprehensive study of hygroscopic properties of calcium- and magnesium-containing salts: implication for hygroscopicity of mineral dust and sea salt aerosols. [Link]

-

PubMed. (n.d.). Direct determination of amine salt-base ratios by nuclear magnetic resonance spectrometry. [Link]

-

Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. [Link]

-

ResearchGate. (2018, August 14). Difference between amino acid free base and its hydrochloride salt?. [Link]

-

ResearchGate. (2025, August 7). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates | Request PDF. [Link]

-

Iran Silicate Industries. (n.d.). Identifying Amines: Principles and Practical Methods. [Link]

- Google Patents. (n.d.). EP0406112B1 - 1-Benzhydrylazetidines, their preparation and their use as intermediates for the preparation of compounds with antimicrobial activity.

-

ChemSynthesis. (2025, May 20). 1-benzhydrylazetidine. [Link]

-

ResearchGate. (2025, August 7). An Efficient Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine. [Link]

- Google Patents. (n.d.).

- Google Patents. (n.d.). CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.

-

Quora. (2015, April 25). Aside from Hinsberg's Test, what other methods are there to differentiate primary, secondary, and tertiary amines?. [Link]

-

EPTQ. (n.d.). Chemical analysis in amine system operations. [Link]

-

Sciencemadness Discussion Board. (2006, December 10). Isolation of primary amines as HCL salt problem. [Link]

-

PubChem. (n.d.). 1-benzhydrylazetidin-3-ol Hydrochloride. [Link]

-

ResearchGate. (2016, January 23). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. [Link]

-

PubMed. (2005, April 15). Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH. [Link]

-

PubChem. (n.d.). 1-(Diphenylmethyl)azetidine. [Link]

-

ACS Publications. (2022, July 27). Hydrochloride Salt of the GABAkine KRM-II-81. [Link]

-

Chemistry Stack Exchange. (2014, December 4). Why formulate drugs as HCl salts when HCl is in stomach acid?. [Link]

-

Sciencemadness Discussion Board. (2015, December 4). Hydrochloride vs non-hydrochloride compounds. [Link]

Sources

- 1. pharmtech.com [pharmtech.com]

- 2. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. 1-(Diphenylmethyl)azetidine | C16H17N | CID 2802895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-benzhydrylazetidin-3-ol Hydrochloride | C16H18ClNO | CID 2801726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-benzhydrylhydrazine hydrochloride CAS#: 96329-22-5 [chemicalbook.com]

- 7. 1-(Diphenylmethyl)-3-Hydroxyazetidine Hydrochloride CAS#: 90604-02-7 [amp.chemicalbook.com]

- 8. Secure Verification [farfar.pharmacy.bg.ac.rs]

- 9. reddit.com [reddit.com]

- 10. Sciencemadness Discussion Board - Hydrochloride vs non-hydrochloride compounds - Powered by XMB 1.9.11 [sciencemadness.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]

- 19. spectroscopyonline.com [spectroscopyonline.com]

- 20. Direct determination of amine salt-base ratios by nuclear magnetic resonance spectrometry; correlation of acid strengths in chloroform by nuclear magnetic resonance and infrared spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

Safety data sheet (SDS) interpretation for 1-Benzhydrylazetidine HCl

This guide is structured as a high-level technical whitepaper for pharmaceutical and chemical research professionals. It prioritizes mechanistic understanding over generic safety statements.

Executive Summary & Chemical Identity

1-Benzhydrylazetidine Hydrochloride (1-(Diphenylmethyl)azetidine HCl) is a pharmacophore building block characterized by a strained four-membered azetidine ring N-substituted with a bulky lipophilic benzhydryl group. Unlike simple amines, the safety profile of this compound is governed by the thermodynamic instability of the azetidine ring (approx. 25.4 kcal/mol strain energy) and the hygroscopic nature of the hydrochloride salt.

This guide interprets standard SDS data through the lens of structural reactivity, providing protocols for stability maintenance and exposure mitigation.

Substance Identification

| Parameter | Technical Detail |

| Chemical Name | 1-(Diphenylmethyl)azetidine Hydrochloride |

| Common Synonyms | 1-Benzhydrylazetidine HCl; N-Benzhydrylazetidine HCl |

| CAS Number (Base) | 107128-00-7 (Note: Specific CAS for HCl salt is not widely indexed; refer to Base CAS for regulatory filings with "HCl salt" notation) |

| Molecular Formula | C₁₆H₁₇N[1][2][3][4] · HCl |

| Molecular Weight | 259.77 g/mol (Salt) / 223.31 g/mol (Base) |

| Structure | Strained azetidine ring attached to a diphenylmethyl group. |

GHS Hazard Classification & Risk Assessment

While many suppliers label this compound generically, a "Senior Scientist" interpretation requires a "Read-Across" approach based on Structure-Activity Relationships (SAR) of similar azetidines.

Hazard Statements (H-Codes)

| Code | Classification | Mechanistic Justification |

| H302 | Harmful if swallowed | Azetidine derivatives frequently exhibit CNS activity (e.g., dopamine/serotonin modulation). Ingestion may trigger off-target neurological effects. |

| H315 | Causes skin irritation | The HCl salt hydrolyzes in sweat/moisture to release hydrochloric acid, causing immediate local irritation. |

| H319 | Causes serious eye irritation | Crystalline salts are abrasive and acidic; contact with mucous membranes causes rapid pH drop and tissue damage. |

| H335 | May cause respiratory irritation | Inhalation of fine dust allows the salt to dissolve in the respiratory tract lining, creating localized acidic zones. |

Precautionary Logic (P-Codes)

-